7-cyclohexyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
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Overview
Description
7-cyclohexyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one is a heterocyclic compound that belongs to the class of benzazepines This compound is characterized by a cyclohexyl group attached to a tetrahydrobenzazepinone structure
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit neurotropic properties , suggesting that this compound may also interact with neural targets.
Biochemical Pathways
Given its potential neurotropic properties , it may influence pathways related to neural function and signaling.
Result of Action
Similar compounds have been found to exhibit neurotropic properties , suggesting that this compound may also have effects on neural function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-cyclohexyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid (CF₃SO₃H) . This method provides a straightforward route to the target compound with high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
7-cyclohexyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
7-cyclohexyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential neurotropic and psychotropic activities.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It can be used as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-tetrahydro-2-benzazepin-1-one: A structurally similar compound with different substituents on the benzazepine ring.
7-chloro-1,2,3,4-tetrahydro-2-benzazepin-1-one: Another benzazepine derivative with a chlorine substituent.
Uniqueness
7-cyclohexyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one is unique due to the presence of the cyclohexyl group, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
7-cyclohexyl-2,3,4,5-tetrahydro-2-benzazepin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c18-16-15-9-8-13(12-5-2-1-3-6-12)11-14(15)7-4-10-17-16/h8-9,11-12H,1-7,10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHUMVLTNWLCMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC3=C(C=C2)C(=O)NCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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